molecular formula C15H19N5S B4486826 N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

Cat. No.: B4486826
M. Wt: 301.4 g/mol
InChI Key: NPOAJMXIWIUMAW-UHFFFAOYSA-N
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Description

N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine (Molecular Formula: C₁₅H₁₉N₅S; Molecular Weight: 301.4 g/mol) is a triazolothiadiazole derivative characterized by a fused triazole-thiadiazole core substituted at position 6 with a 3-methylphenyl group and at position 3 with an N-ethyl-N-ethylaminomethyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology and antimicrobial research. Its synthesis involves multi-step reactions, including cyclization of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with appropriate aldehydes under optimized conditions .

Properties

IUPAC Name

N-ethyl-N-[[6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5S/c1-4-19(5-2)10-13-16-17-15-20(13)18-14(21-15)12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOAJMXIWIUMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine typically involves multiple steps[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4 ...](https://link.springer.com/article/10.1007/s41061-022-00365-x). One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions[{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... This process results in the formation of the triazole ring fused to the thiadiazine ring[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing triazole-thiadiazole structures. For example:

  • Mechanism of Action : These compounds may inhibit tumor growth by interfering with DNA synthesis or inducing apoptosis in cancer cells. The presence of the triazole ring can enhance interaction with biological targets involved in cell proliferation.
  • Case Studies : Research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine demonstrates activity against a range of bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.
  • Mechanism : The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Data Table: Summary of Pharmacological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AnticancerVarious cancer cell linesInduced apoptosis; inhibited growth
AntimicrobialBacteria and fungiInhibitory effects on growth
AntioxidantCellular modelsReduced oxidative stress

Mechanism of Action

The mechanism by which N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine exerts its effects involves interactions with specific molecular targets[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... The compound's ability to accept and donate hydrogen bonds allows it to interact with various receptors and enzymes, leading to its diverse biological activities[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally similar triazolothiadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Structural Features
Target Compound C₁₅H₁₉N₅S 301.4 3-methylphenyl Compact structure with methylphenyl; moderate lipophilicity
N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine C₁₆H₂₁N₅OS 331.4 1-phenoxyethyl Bulky phenoxyethyl group; enhanced metabolic stability
N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine C₁₄H₁₆IN₅S 413.28 2-iodophenyl Halogenated substituent; high molecular weight and polarizability
3-Methyl-6-trichloromethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole C₅H₃Cl₃N₄S 257.52 Trichloromethyl Electron-withdrawing groups; high reactivity in substitution reactions
Key Observations:
  • Substituent Effects: The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability and enzyme interactions. In contrast, iodophenyl () and phenoxyethyl () substituents increase molecular weight and alter electronic properties, impacting solubility and binding kinetics .
Key Observations:
  • Anticancer Potential: The iodophenyl derivative () shows superior activity against lung adenocarcinoma (A549) due to halogen-mediated DNA damage . The target compound’s methylphenyl group may offer similar advantages but requires empirical validation.
  • Enzyme Inhibition: Phenoxyethyl and iodophenyl analogs exhibit strong enzyme inhibition (e.g., carbonic anhydrase, alkaline phosphatase), likely due to their bulky substituents stabilizing ligand-receptor interactions .

Unique Advantages of the Target Compound

Synthetic Accessibility : The 3-methylphenyl substituent simplifies synthesis compared to halogenated or oxygenated analogs, reducing reliance on hazardous reagents like POCl₃ .

Pharmacokinetic Profile: Lower molecular weight (301.4 g/mol) compared to iodophenyl (413.28 g/mol) and phenoxyethyl (331.4 g/mol) derivatives may improve oral bioavailability .

Tunability : The methyl group offers a platform for further structural modifications (e.g., hydroxylation, fluorination) to enhance potency or selectivity .

Biological Activity

N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a compound that falls under the category of 1,2,4-triazole derivatives. This class of compounds has gained significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this specific compound.

  • Molecular Formula : C15H19N5S
  • Molecular Weight : 301.4 g/mol
  • Purity : Typically 95% .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed moderate to good antibacterial and antifungal activities against common pathogens such as E. coli, S. aureus, and B. subtilis .

2. Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have demonstrated promising results. For instance:

  • Compounds within this class have shown cytotoxic effects with IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines .
  • Specific derivatives have been reported to exhibit higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .

3. Anti-inflammatory and Analgesic Properties

The anti-inflammatory activity of triazole derivatives has been noted in various studies. These compounds may inhibit key inflammatory pathways and provide relief from pain associated with inflammatory conditions .

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing novel triazole derivatives, several compounds were screened for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Among these derivatives, some exhibited excellent activity against E. coli and S. aureus, indicating the potential of this compound in developing new antimicrobial agents .

Case Study 2: Anticancer Evaluation

Another study evaluated the anticancer properties of various triazole derivatives in vitro against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential as effective anticancer agents .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate to good activity against E. coli, S. aureus, and others
AnticancerIC50 values ranging from 1.1 to 18.8 µM; effective against breast cancer
Anti-inflammatoryPotential inhibition of inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

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